(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Description
The compound “(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide” is a prop-2-enamide derivative featuring a rigid adamantyl group and a methoxyphenyl substituent. Its structure combines a cyano group at the α-position of the enamide backbone, which enhances electronic conjugation and stability. The adamantyl moiety, known for its lipophilic and bulky nature, may improve membrane permeability and binding affinity in biological systems, while the 4-methoxyphenyl group contributes to π-π stacking interactions.
Properties
IUPAC Name |
(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2/c1-18-3-6-24(28-14-20-9-21(15-28)11-22(10-20)16-28)13-26(18)30-27(31)23(17-29)12-19-4-7-25(32-2)8-5-19/h3-8,12-13,20-22H,9-11,14-16H2,1-2H3,(H,30,31)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDSJZRWHBTWAQ-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C(=CC5=CC=C(C=C5)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)/C(=C/C5=CC=C(C=C5)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Alkylation: The adamantyl group is introduced to the phenyl ring through an alkylation reaction.
Formation of the Enamide: The enamide moiety is formed by reacting the intermediate with appropriate reagents under controlled conditions.
Final Coupling: The final product is obtained by coupling the intermediate with a cyano and methoxy-substituted phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The adamantyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The cyano and methoxy groups can also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Prop-2-enamide derivatives are widely explored for their structural versatility and bioactivity. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Prop-2-enamide Derivatives
Key Observations
Substituent Impact on Bioactivity: The adamantyl group in the target compound distinguishes it from analogs with sulfonamide (5b, 5c) or heterocyclic substituents (AGK2, ). Adamantyl’s rigidity may enhance target binding but reduce solubility compared to sulfonamide-containing derivatives . Methoxyphenyl vs. In contrast, chlorophenyl derivatives (e.g., 5c) exhibit electron-withdrawing properties, which may improve metabolic stability .
Synthetic Yields and Physicochemical Properties: Derivatives with sulfamoyl groups (5b, 5c) show higher yields (63–90%) and elevated melting points (>280°C), indicative of crystalline stability . The target compound’s synthetic yield and melting point are unreported, suggesting further characterization is needed. AGK2 demonstrates the importance of fused heterocycles (quinoline) in enhancing bioactivity, as seen in its role as a SIRT2 inhibitor .
Biological Applications :
- The target compound’s adamantyl group aligns with trends in kinase inhibitor design (e.g., sunvozertinib, a prop-2-enamide-based tyrosine kinase inhibitor ). However, its specific targets remain unverified.
- Thiazole-containing analogs (e.g., ) highlight the role of sulfur-containing heterocycles in improving pharmacokinetic profiles, a feature absent in the adamantyl derivative.
Biological Activity
(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes:
- Adamantyl group : Known for enhancing lipophilicity and biological activity.
- Cyano group : Often associated with diverse biological activities.
- Methoxyphenyl group : May contribute to the compound's interaction with biological targets.
Chemical Formula
IUPAC Name
This compound
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
The compound appears to induce apoptosis in cancer cells through the following pathways:
- Cell Cycle Arrest : It disrupts the cell cycle, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress, contributing to cell death.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against:
- Gram-positive bacteria such as Staphylococcus aureus.
- Gram-negative bacteria , although with less potency.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit key inflammatory mediators and enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of MCF-7 and MDA-MB-231 cell proliferation | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Study: Anticancer Activity
A study published in 2023 evaluated the efficacy of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent for breast cancer treatment.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The results suggest that it interacts strongly with proteins involved in cancer progression and inflammation, supporting its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
